Product packaging for 2-Hydroxy-4-benzoylbenzoic acid(Cat. No.:)

2-Hydroxy-4-benzoylbenzoic acid

Cat. No.: B1196047
M. Wt: 242.23 g/mol
InChI Key: PSORZZHQTUHRLD-UHFFFAOYSA-N
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Description

Evolution of Research on Aroylbenzoic Acid Scaffolds

The study of aroylbenzoic acids, including the foundational 2-benzoylbenzoic acid, has a rich history rooted in the development of synthetic dyes and functional organic molecules. google.comcymitquimica.com Initially explored for their chromophoric properties, research has since expanded to leverage their potential as versatile intermediates in organic synthesis. google.com The introduction of substituents, such as the hydroxyl group in 2-hydroxy-4-benzoylbenzoic acid, marked a significant evolution, opening doors to more complex molecular architectures and novel applications. This progression has been driven by the quest for compounds with tailored electronic, photophysical, and biological properties. The core aroylbenzoic acid scaffold provides a rigid framework that can be systematically modified, allowing researchers to fine-tune the characteristics of the resulting molecules for specific functions.

Significance of the this compound Motif in Contemporary Chemistry

The this compound motif is of particular importance due to the interplay of its functional groups. The carboxylic acid group imparts acidic properties and provides a site for esterification and amidation reactions. cymitquimica.com The benzoyl group, a known chromophore, contributes to the molecule's ability to absorb UV light, a property that is central to its use as a photosensitizer. cymitquimica.comrsc.org Furthermore, the hydroxyl group can participate in hydrogen bonding and act as a nucleophile or a directing group in further chemical transformations. cymitquimica.com

This combination of features makes this compound and its derivatives valuable in several areas of contemporary chemistry. For instance, in materials science, these compounds are investigated for the development of advanced polymers and composites with enhanced thermal and mechanical properties. ontosight.ai In photochemistry, their ability to absorb light is harnessed in processes like photopolymerization and as probes for studying photochemical reactions in environmental systems. cymitquimica.comrsc.orgrsc.org

Interdisciplinary Relevance of this compound Studies

The scientific inquiry into this compound extends beyond the traditional boundaries of organic chemistry, demonstrating significant interdisciplinary relevance. In medicinal chemistry, derivatives of this scaffold have been explored for their potential biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. ontosight.aiontosight.aiontosight.ai The structural similarity of some derivatives to known biologically active molecules makes them interesting candidates for drug discovery programs. ontosight.airesearchgate.net

Furthermore, the study of this compound intersects with environmental science, where it and related compounds are used as models to understand the photochemical processes of dissolved organic matter in natural waters. rsc.orgrsc.org Its role as a photosensitizer helps in elucidating the mechanisms of photodegradation of pollutants. The versatility of this chemical scaffold ensures its continued importance in a variety of scientific disciplines, driving further research and innovation.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Features
This compoundC14H10O4242.2385-57-4Also known as Hibenzate; white crystalline solid. ontosight.ainih.govsigmaaldrich.com
2-Benzoylbenzoic acidC14H10O3226.2385-52-9Used as a photoinitiator in polymer chemistry. cymitquimica.com
2-(4-Dimethylamino-2-hydroxybenzoyl)benzoic acidC16H15NO4285.2924460-11-5Studied for potential anti-inflammatory and antimicrobial activities. ontosight.ai
2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acidC18H19NO4313.355809-23-4Important intermediate in the synthesis of thermosensitive dyes. nih.govgoogle.com
4-Hydroxy-2-((2-hydroxybenzoyl)amino)benzoic acidC14H11NO5273.24Not AvailableInvestigated for anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai
2-(4-Hydroxyphenylazo)benzoic acidC13H10N2O3242.231634-82-8Used as a matrix in mass spectrometry. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O4 B1196047 2-Hydroxy-4-benzoylbenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

4-benzoyl-2-hydroxybenzoic acid

InChI

InChI=1S/C14H10O4/c15-12-8-10(6-7-11(12)14(17)18)13(16)9-4-2-1-3-5-9/h1-8,15H,(H,17,18)

InChI Key

PSORZZHQTUHRLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C(=O)O)O

Synonyms

4-benzoylsalicylic acid
p-benzoylsalicylic acid

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 2 Hydroxy 4 Benzoylbenzoic Acid and Its Analogues

Classical Approaches to Aroylbenzoic Acid Synthesis

Traditional syntheses of aroylbenzoic acids have historically relied on robust and well-established reaction mechanisms. These methods, primarily Friedel-Crafts acylation and other condensation reactions, form the foundational basis for the production of the 2-Hydroxy-4-benzoylbenzoic acid scaffold.

Friedel-Crafts Acylation Strategies for Benzoylbenzoic Acid Synthesis

The Friedel-Crafts acylation is a cornerstone of aroylbenzoic acid synthesis, involving the reaction of an aromatic compound with an acylating agent, typically in the presence of a Lewis acid catalyst. acs.orgechemi.com For the synthesis of this compound, this involves the acylation of a substituted phenol (B47542), such as resorcinol (B1680541), with phthalic anhydride (B1165640). researchgate.net

The reaction mechanism is initiated by the formation of a highly electrophilic acylium ion from the interaction between the acylating agent (phthalic anhydride) and the Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). echemi.comgoogle.com This electrophile then attacks the electron-rich aromatic ring of the phenol. The substitution pattern is directed by the existing functional groups on the phenol. In the case of resorcinol (1,3-dihydroxybenzene), the hydroxyl groups are activating and ortho-, para-directing, leading to acylation at a position ortho to one hydroxyl group and para to the other.

A general procedure involves dissolving phthalic anhydride and the phenol derivative in a suitable solvent, followed by the gradual addition of the Lewis acid catalyst. prepchem.com The reaction often requires stoichiometric amounts of the catalyst because both the reactant phenol and the product, a phenolic ketone, can form complexes with the Lewis acid. researchgate.net This complex formation deactivates the catalyst, necessitating its use in excess of catalytic amounts. echemi.com

Table 1: Examples of Friedel-Crafts Acylation for Aroylbenzoic Acid Synthesis

Aromatic SubstrateAcylating AgentCatalystProductReported Yield
2,6-XylenolPhthalic AnhydrideAlCl₃2-(4-hydroxy-3,5-dimethylbenzoyl)benzoic acid74% researchgate.net
2-IsopropylphenolPhthalic AnhydrideAlCl₃2-(4-Hydroxy-3-isopropylbenzoyl)benzoic acidN/A researchgate.net
Benzene (B151609)Phthalic AnhydrideAlCl₃o-Benzoylbenzoic acid74-88% prepchem.com
p-XylenePhthalic AnhydrideAlCl₃2-(2,5-Dimethylbenzoyl)benzoic acid79% (mechanochemical) nih.gov

Condensation Reactions for Substituted Benzoylbenzoic Acids

Condensation reactions, where two molecules combine with the elimination of a small molecule like water, are fundamental to organic synthesis. cnu.edu.tw The Friedel-Crafts acylation described above is itself a form of condensation reaction. Beyond the use of anhydrides, substituted benzoic acids can be directly condensed with aromatic compounds in the presence of a strong acid or condensing agent.

For instance, the synthesis of substituted benzophenones has been achieved through the direct condensation of ortho-substituted benzoic acids with benzene in the presence of aluminum chloride. organic-chemistry.org While this approach is generally more effective for ortho-substituted acids, it represents an alternative pathway to the aroylbenzoic acid core structure. Another related method is the semi-Stieglitz rearrangement of 3,3-diarylphthalides, which can yield aroylbenzoic acids in high efficiency. For example, 3,3-bis(4-hydroxy-3,5-dimethylphenyl)phthalide can be rearranged to produce 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoic acid with a 93% yield. researchgate.net These methods provide alternative routes that can be advantageous depending on the availability of starting materials and the desired substitution pattern on the final product.

Advanced Synthetic Techniques and Green Chemistry Considerations

In response to the environmental impact of classical synthetic methods, which often utilize hazardous solvents and stoichiometric, non-recoverable catalysts, significant research has focused on developing greener and more sustainable alternatives. acs.orgd-nb.info

Melt-State Synthesis and Solvent Minimization Strategies

A key principle of green chemistry is the reduction or elimination of solvent use. d-nb.info Solvents contribute significantly to chemical waste and pose environmental and safety risks. researchgate.net To this end, solvent-free and melt-state synthesis strategies have been developed for aroylbenzoic acids.

One notable example is the synthesis of 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid, an analogue of the target compound. This process involves reacting 3-N,N-diethylaminophenol and phthalic anhydride in a molten state by heating them to 100-130°C. google.com The reactants react directly without a solvent, and the product solidifies as it forms. This method drastically reduces the use of solvents like toluene, which are common in traditional Friedel-Crafts reactions, thereby minimizing pollution and simplifying product work-up. google.com

Another powerful solvent-minimization technique is mechanochemistry, where mechanical energy (e.g., ball milling) is used to initiate reactions between solid reactants. nih.gov Friedel-Crafts acylations have been successfully carried out under mechanochemical conditions, reacting aromatic hydrocarbons with phthalic anhydride and a solid Lewis acid catalyst like AlCl₃. nih.govd-nb.info These reactions proceed at room temperature without any solvent, offering a significant improvement in the environmental friendliness of the process. nih.govd-nb.info

Catalyst Development for Enhanced Reaction Efficiency

The traditional use of stoichiometric amounts of AlCl₃ in Friedel-Crafts acylation presents several drawbacks, including the generation of large volumes of corrosive acidic waste and the difficulty of catalyst recovery. researchgate.netdigitellinc.com Modern research focuses on developing efficient, reusable, and environmentally benign catalysts.

Heterogeneous Catalysts: Solid acid catalysts, such as zeolites (e.g., H-Beta and H-Y zeolites), offer a promising alternative. mdpi.comresearchgate.net These materials possess strong acid sites, are stable at high temperatures, and can be easily separated from the reaction mixture by filtration and reused. Zeolites have been shown to effectively catalyze the benzoylation of phenols with benzoic acid, demonstrating high conversion rates and yields of the desired hydroxybenzophenone products in the absence of a solvent. mdpi.com Other solid catalysts like zinc oxide (ZnO) and various supported Lewis acids are also being explored. researchgate.net

Ionic Liquids: Ionic liquids (ILs) have emerged as green alternatives to traditional volatile organic solvents and catalysts. google.com Chloroaluminate ionic liquids, for example, have been employed to catalyze the acylation of benzene with phthalic anhydride. google.com These ILs act as both the solvent and the catalyst, and the product can often be separated by extraction, allowing the ionic liquid to be recovered and reused. google.com This approach avoids the large amounts of waste associated with quenching traditional AlCl₃-based reactions. google.com Brønsted acidic ionic liquids have also been developed and used as recyclable catalysts for various organic reactions, including esterifications. researchgate.netnih.govmdpi.com

Metal- and Halogen-Free Catalysts: To further enhance the green credentials of the synthesis, metal- and halogen-free catalysts are being investigated. Methanesulfonic acid (MSA) is an affordable, biodegradable strong acid that has shown promise in catalyzing Friedel-Crafts reactions under continuous flow conditions. digitellinc.com The use of methanesulfonic anhydride as a promoter for the acylation of arenes with carboxylic acids allows for the preparation of aryl ketones with minimal waste that contains no metallic or halogenated components. organic-chemistry.orgacs.org

Table 2: Comparison of Catalysts for Friedel-Crafts Acylation

Catalyst TypeExampleAdvantagesDisadvantages
Traditional Lewis AcidAlCl₃High reactivity, well-established. echemi.comStoichiometric amounts needed, corrosive waste, not reusable. researchgate.netdigitellinc.com
Heterogeneous (Zeolite)H-Beta ZeoliteReusable, easily separated, environmentally friendly. mdpi.comresearchgate.netMay require higher temperatures, potential for lower activity.
Ionic LiquidChloroaluminate ILsActs as solvent and catalyst, reusable, low vapor pressure. google.comHigher initial cost, potential viscosity issues.
Green HomogeneousMethanesulfonic Acid (MSA)Biodegradable, affordable, metal-free. digitellinc.comMay require specific conditions (e.g., continuous flow).

Synthesis of Key Functionalized Derivatives

This compound possesses two primary reactive sites: the carboxylic acid group and the phenolic hydroxyl group. These functional groups allow for a variety of subsequent reactions to produce functionalized derivatives with tailored properties, such as UV absorbers used in sunscreens. epo.orgnbinno.com

A common derivatization is the esterification of the carboxylic acid group. iajpr.com For example, 2-(4'-diethylamino-2'-hydroxybenzoyl)benzoic acid can be reacted with n-hexanol in the presence of an acid catalyst like sulfuric acid to yield its hexyl ester. epo.org This derivative is a commercially important UV filter. The esterification is typically performed at reflux with azeotropic removal of the water formed during the reaction to drive it to completion. epo.org Similarly, other esters can be prepared by reacting the parent acid with different alcohols. google.com4college.co.uk

The phenolic hydroxyl group can also be functionalized, for instance, through acylation or etherification, to modify the compound's properties. nbinno.com The ability to selectively react at either the carboxylic acid or the hydroxyl group, or both, makes this compound a versatile building block for more complex molecules in the fine chemicals and pharmaceutical industries. nbinno.com

Strategies for Hydroxyl and Alkoxy Substitution

The synthesis of this compound analogues featuring hydroxyl and alkoxy substitutions often involves multi-step organic synthesis starting from precursor molecules. Common strategies focus on the sequential introduction or modification of functional groups on the benzene ring.

One prominent pathway begins with 4-hydroxybenzoic acid. This route typically involves two key steps:

Nitration: The aromatic ring of 4-hydroxybenzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid. This introduces a nitro group (-NO₂) onto the ring, generally at the position ortho to the hydroxyl group, yielding 2-nitro-4-hydroxybenzoic acid.

Reduction: The nitro group of 2-nitro-4-hydroxybenzoic acid is then selectively reduced to an amino group (-NH₂). This transformation is commonly achieved using reducing agents like iron powder or zinc dust in the presence of ammonium (B1175870) chloride.

Another strategic approach starts with anthranilic acid (2-aminobenzoic acid). The synthesis requires the introduction of a hydroxyl group at the C4 position. This can be accomplished via chemical hydroxylation using potent oxidizing agents such as hydrogen peroxide or peroxoacids, often in the presence of a suitable metal catalyst.

The synthesis of 2-hydroxy-4-alkoxybenzophenones can be achieved through the alkylation of 2,4-dihydroxybenzophenone (B1670367). google.com In one method, 2,4-dihydroxybenzophenone is synthesized and purified, then alkylated using an alkyl bromide. google.com A Friedel-Crafts condensation of benzoyl chloride with resorcinol can produce 2,4-dihydroxybenzophenone. google.com However, this product can be difficult to purify. google.com An alternative synthesis of 2,4-dihydroxybenzophenone involves treating resorcinol with α,α,α-trichlorotoluene, but this reaction can be exothermic and difficult to control. google.com

A more efficient method for synthesizing 2-hydroxy-4-alkoxybenzophenones involves a condensation reaction between 2,4-dihydroxybenzophenone and an alkyl chloride in a suitable solvent and in the presence of a catalyst, such as tetrabutyl ammonium iodide. google.com For example, reacting 2,4-dihydroxybenzophenone with n-dodecyl chloride in the presence of tetrabutyl ammonium iodide can produce 2-hydroxy-4-dodecyloxybenzophenone. google.com

The molecular structure of 2-hydroxy-4-nitrobenzoic acid, with its carboxylic acid, hydroxyl, and nitro groups, offers multiple reactive sites. nbinno.com The carboxylic acid can undergo esterification or amide formation, the hydroxyl group can be etherified or acylated, and the nitro group can be reduced to an amine, opening pathways for amidation and diazotization. nbinno.com

Starting MaterialReagentsProductReference
4-Hydroxybenzoic acidConc. HNO₃, Conc. H₂SO₄; then Fe/NH₄Cl2-Amino-4-hydroxybenzoic acid
Anthranilic acidH₂O₂ or peroxoacid, metal catalyst2-Amino-4-hydroxybenzoic acid
2,4-DihydroxybenzophenoneAlkyl bromide2-Hydroxy-4-alkoxybenzophenone google.com
2,4-Dihydroxybenzophenonen-Dodecyl chloride, Tetrabutyl ammonium iodide2-Hydroxy-4-dodecyloxybenzophenone google.com

Introduction of Amine and Nitro Moieties

The introduction of amine and nitro groups onto the this compound scaffold is a key strategy for creating a diverse range of analogues. A common method involves the nitration of a precursor molecule, followed by the selective reduction of the nitro group to an amine.

For instance, the synthesis of 2-amino-4-hydroxybenzoic acid can begin with 4-hydroxybenzoic acid. This starting material undergoes nitration to yield 2-nitro-4-hydroxybenzoic acid. The subsequent reduction of the nitro group, often with iron powder or zinc dust, produces the desired 2-amino-4-hydroxybenzoic acid.

The compound 2-hydroxy-4-nitrobenzoic acid serves as a versatile intermediate in organic synthesis. nbinno.com Its nitro group can be readily reduced to an amino group, forming 4-amino-2-hydroxybenzoic acid, which is a precursor for various heterocyclic compounds and other functionalized derivatives. nbinno.com The synthesis of 2-hydroxy-4-aminobenzoic acid can also be achieved from 2-amino-4-nitrobenzoic acid by a diazotizing process followed by boiling. googleapis.com However, this method can result in a tarry product that is difficult to purify, making it less suitable for commercial-scale production. googleapis.com A more effective method involves diazotizing 2-amino-4-nitrobenzoic acid by dissolving it in concentrated sulfuric acid. googleapis.com

A preparation method for 2-hydroxy-4-aminobenzoic acid starts with m-aminophenol, which reacts with a sodium alkoxide in an alcoholic solution to produce an m-aminophenol sodium salt alcoholic solution. google.com This solution is then reacted with carbon dioxide under supercritical conditions. google.com

PrecursorReactionProductReference
4-Hydroxybenzoic acidNitration, then Reduction2-Amino-4-hydroxybenzoic acid
2-Hydroxy-4-nitrobenzoic acidReduction4-Amino-2-hydroxybenzoic acid nbinno.com
2-Amino-4-nitrobenzoic acidDiazotization and boiling2-Hydroxy-4-aminobenzoic acid googleapis.com
m-AminophenolReaction with sodium alkoxide, then CO₂2-Hydroxy-4-aminobenzoic acid google.com

Preparation of Azo-Derivatives

The synthesis of azo derivatives of this compound and its analogues typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with a nucleophilic compound such as a phenol or another aromatic amine. chemrevlett.com

A general method for preparing azo compounds involves the following steps:

Diazotization: A primary aromatic amine is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5°C. A cold solution of sodium nitrite (B80452) (NaNO₂) is then added to form a diazonium salt. chemrevlett.com

Coupling Reaction: The diazonium salt solution is added to an alkaline solution of a coupling component, such as 4-hydroxybenzoic acid or 2,4-dihydroxybenzoic acid. ekb.eg The reaction mixture is stirred at a low temperature (5-10°C) until the colored azo product precipitates. The product is then filtered, washed, and recrystallized.

For example, a series of azo compounds were synthesized by coupling 2,4-dihydroxybenzoic acid with various aromatic amines, including m-nitroaniline, p-aminobenzoic acid, p-aminophenol, and p-toluidine. ekb.eg Similarly, azo dyes have been prepared from p-aminosalicylic acid through the formation of a diazonium salt, followed by a coupling reaction with 2,2,4,4-tetrahydroxybenzophenone using Dowex in its acidic form as a catalyst. scispace.comtjpsj.org

The versatility of this synthetic route allows for the creation of a wide range of azo compounds with different substituents. For instance, azo dyes containing a salicylic (B10762653) acid moiety have been synthesized by coupling various substituted aromatic amines with salicylic acid. chemrevlett.com The electrophilic aromatic substitution typically occurs at the para position relative to the hydroxyl group of the salicylic acid. chemrevlett.com

Aromatic AmineCoupling ComponentAzo-DerivativeReference
Substituted aromatic amines4-Hydroxybenzoic acidAzo compounds of 4-hydroxybenzoic acid
m-Nitroaniline, p-aminobenzoic acid, p-aminophenol, p-toluidine2,4-Dihydroxybenzoic acidAzo compounds of 2,4-dihydroxybenzoic acid ekb.eg
p-Aminosalicylic acid2,2,4,4-TetrahydroxybenzophenoneSalicylic acid azo 2,2,4,4-tetrahydroxybenzophenone scispace.comtjpsj.org
Substituted aromatic aminesSalicylic acidAzo compounds of salicylic acid chemrevlett.com

Chemical Reactivity and Derivatization Strategies of 2 Hydroxy 4 Benzoylbenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the formation of esters and amides, which can significantly alter the molecule's physical and biological properties.

The carboxylic acid group of 2-Hydroxy-4-benzoylbenzoic acid can be converted to an ester through various methods, most commonly via Fischer-Speier esterification. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.com

Another method involves reacting the hydroxybenzoic acid with a halogenated derivative, like an alkyl halide, in a homogeneous liquid phase in the presence of a non-quaternizable tertiary amine. google.com This can sometimes offer better selectivity, especially when dealing with multiple reactive sites. The conversion of the carboxylic acid to an ester group impacts the molecule's polarity, solubility, and hydrogen bonding capability. For instance, converting the polar carboxylic acid to a less polar ester can enhance its solubility in organic solvents and modify its interaction with biological targets. cymitquimica.com

Table 1: Representative Esterification Reactions

Reactant 1 Reactant 2 Catalyst/Reagents Conditions Product
This compound Methanol (B129727) H₂SO₄ (catalytic) Reflux Methyl 2-hydroxy-4-benzoylbenzoate
This compound Ethanol (B145695) H₂SO₄ (catalytic) Reflux (approx. 78°C) Ethyl 2-hydroxy-4-benzoylbenzoate
This compound Benzyl (B1604629) Chloride N,N-Diisopropylethylamine 70°C, 5 hours Benzyl 2-hydroxy-4-benzoylbenzoate
2-Hydroxy-4-aminobenzoic acid Phenol (B47542) P₂O₅ or Polyphosphoric acid 80-120°C Phenyl 2-hydroxy-4-aminobenzoate

This table presents plausible reactions based on established chemical principles for similar molecules. google.comgoogle.comiajpr.com

The carboxylic acid functionality can be readily converted into an amide via reaction with a primary or secondary amine. This transformation is fundamental in medicinal chemistry for creating compounds with potential biological activity. Direct condensation of a carboxylic acid and an amine is possible but often requires high temperatures. youtube.com More commonly, the carboxylic acid is first "activated" using a coupling agent. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or a combination of triphenylphosphine (B44618) (PPh₃), carbon tetrabromide (CBr₄), and triethylamine (B128534) (NEt₃) facilitate amide bond formation under milder conditions. researchgate.net

These methods are crucial for peptide synthesis, where this compound can be coupled to amino acids or peptide fragments. The resulting conjugates are of interest in developing novel therapeutics and biochemical probes. The formation of an amide bond introduces a new site for hydrogen bonding, which can significantly influence the conformational preferences and biological interactions of the molecule. jmb.or.krnih.gov

Table 2: Amidation Reaction Examples

Reactant 1 Reactant 2 Coupling Agent/Reagents Conditions Product
This compound Benzylamine DCC, DMAP (catalytic) Room Temperature, DMF N-Benzyl-2-hydroxy-4-benzoylbenzamide
This compound Glycine methyl ester EDC, HOBt Room Temperature, CH₂Cl₂ Methyl (2-(2-hydroxy-4-benzoylbenzamido))acetate
4-Aminobenzoic acid Benzylamine ZrCl₄ (10 mol%) Reflux, p-xylene N-Benzyl-4-aminobenzamide

This table illustrates representative amidation reactions based on standard coupling methodologies. researchgate.netrsc.org

Reactions at the Ketone Functionality

The benzophenone (B1666685) ketone group is another key reactive site, susceptible to reduction and condensation reactions.

The carbonyl group of the ketone can be reduced to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a common and selective reagent for this transformation. masterorganicchemistry.com It is effective at reducing aldehydes and ketones while typically leaving less reactive functional groups like carboxylic acids and esters intact. masterorganicchemistry.comumass.edu The reaction is usually performed in an alcoholic solvent like methanol or ethanol. umass.edu The reduction of the ketone in this compound would yield 2-(hydroxy(phenyl)methyl)-4-hydroxybenzoic acid. This transformation removes the planar carbonyl group, introducing a new chiral center and altering the three-dimensional shape of the molecule.

Table 3: Ketone Reduction Reaction

Reactant Reducing Agent Solvent Conditions Product
This compound Sodium Borohydride (NaBH₄) Ethanol Room Temperature 2-((4-Hydroxyphenyl)(hydroxy)methyl)benzoic acid
Benzophenone Sodium Borohydride (NaBH₄) Methanol Ice bath, then Room Temp Diphenylmethanol

This table shows the expected outcome of ketone reduction based on established reactivity. rsc.org

The ketone's carbonyl group can undergo condensation with primary amines to form an imine, also known as a Schiff base. sdiarticle4.com This reaction is typically acid-catalyzed and involves the elimination of a water molecule. The formation of Schiff bases from ketones is generally less favorable than from aldehydes but can be achieved, often by refluxing the reactants in a suitable solvent like ethanol. psu.edu The resulting Schiff base introduces a C=N double bond, which can be a key structural element in ligands for metal complexes and in compounds with diverse biological activities. mdpi.comresearchgate.netresearchgate.net

Table 4: Schiff Base Formation

Reactant 1 Reactant 2 Catalyst/Solvent Conditions Product
This compound Aniline Acetic Acid (cat.) / Ethanol Reflux 2-(Hydroxy(phenylimino)phenyl)methyl)-4-hydroxybenzoic acid
2-Hydroxy-4-methoxybenzaldehyde (B30951) Ethyl 4-aminobenzoate Ethanol Reflux Ethyl 4-(((2-hydroxy-4-methoxyphenyl)methylene)amino)benzoate

This table provides a plausible Schiff base reaction and a known example from a related aldehyde. mdpi.com

Reactions of the Hydroxyl Group

The phenolic hydroxyl group can undergo reactions typical of phenols, such as etherification and acylation (esterification). These reactions allow for further structural modification.

Selective reaction at the hydroxyl group often requires the protection of the more acidic carboxylic acid group, for instance, by converting it to an ester first. However, direct alkylation or acylation can sometimes be achieved under specific conditions. For example, O-alkylation can be performed using an alkyl halide in the presence of a base like potassium carbonate. Acylation can be achieved by reacting the phenol with an acid chloride or anhydride (B1165640). These modifications eliminate the phenolic proton, which can be important for modulating properties like antioxidant activity or receptor binding. ontosight.ai4college.co.uk

Table 5: Reactions Targeting the Hydroxyl Group

Reactant Reagent Conditions Reaction Type Product
This compound Ethanoic anhydride Acid or Base catalyst Acylation (Esterification) 2-Acetoxy-4-benzoylbenzoic acid
2,4-Dihydroxybenzophenone (B1670367) Octyl chloride, K₂CO₃ 145°C, Methyl isoamyl ketone Etherification (Alkylation) 2-Hydroxy-4-octyloxybenzophenone

This table illustrates potential reactions at the hydroxyl group based on known transformations of similar phenols. 4college.co.uk

Etherification and Alkylation Reactions

The phenolic hydroxyl group of this compound is a prime site for etherification and alkylation reactions. These modifications can alter the molecule's solubility, electronic properties, and steric profile. While the carboxylic acid group can also undergo reactions, selective alkylation of the hydroxyl group can be achieved under specific conditions.

A general approach for the etherification of hydroxybenzoic acids involves their reaction with a halocarbon, such as an alkyl halide, in a homogenous liquid phase. The presence of a non-quaternizable tertiary amine often serves to catalyze the reaction. acs.org This method can be adapted to synthesize alkoxy derivatives of this compound. For instance, reaction with an alkyl halide (e.g., methyl iodide or benzyl bromide) in the presence of a weak base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) would preferentially yield the corresponding ether at the phenolic position. The carboxyl group would remain as a carboxylate salt until acidic workup.

Another advanced strategy involves palladium-catalyzed C-H bond alkylation. While typically applied to the ortho position of a directing group, related methodologies for benzoic acids could potentially be adapted. For example, Pd(II)-catalyzed alkylation of benzoic acids with alkyl halides has been demonstrated, which could offer a pathway to introduce alkyl groups onto the aromatic rings, although this is a less common derivatization for this specific compound compared to reactions at the hydroxyl or carboxyl functions. researchgate.net

Table 1: Representative Etherification and Alkylation Reactions

Alkylating Agent Base/Catalyst Solvent Product
Methyl Iodide (CH₃I) K₂CO₃ DMF 2-Methoxy-4-benzoylbenzoic acid
Benzyl Bromide (BnBr) K₂CO₃ Acetone 2-(Benzyloxy)-4-benzoylbenzoic acid
1,2-Dichloroethane PdCl₂ / K₂HPO₄ N/A Potential for C-H alkylation/lactonization

Esterification of the Phenolic Hydroxyl

While the carboxylic acid group is more readily esterified under standard Fischer esterification conditions, the phenolic hydroxyl can also be converted to an ester group. This transformation is significant as it can modify the molecule's properties, for example, by introducing a new chromophore or a photolabile group.

Selective esterification of the phenolic hydroxyl in the presence of the carboxylic acid requires conditions that favor acylation of phenols. One common method is the Schotten-Baumann reaction, which involves using an acyl chloride (e.g., acetyl chloride or benzoyl chloride) in the presence of an aqueous base like sodium hydroxide. The carboxylate salt is generally unreactive under these conditions, while the phenoxide ion readily attacks the acyl chloride to form the ester.

A study on the synthesis of novel benzophenone photoinitiators involved the esterification of hydroxy-benzophenones with various acyl chlorides and sulfonyl chlorides in the presence of triethylamine (Et₃N) in a solvent like tetrahydrofuran (B95107) (THF). researchgate.net This method demonstrates that the hydroxyl group of a hydroxybenzophenone can be effectively acylated to produce a range of ester derivatives. researchgate.net These findings are directly applicable to the phenolic hydroxyl of this compound.

Table 2: Representative Phenolic Esterification Reactions

Acylating Agent Base Solvent Product
Acetyl Chloride Et₃N / NaOH THF / H₂O 2-(Acetyloxy)-4-benzoylbenzoic acid
Benzoyl Chloride Et₃N / NaOH THF / H₂O 2-(Benzoyloxy)-4-benzoylbenzoic acid
4-Methylbenzenesulfonyl Chloride Et₃N THF 2-((4-Methylphenyl)sulfonyloxy)-4-benzoylbenzoic acid

Photochemical Transformations and Photoreactivity

The benzophenone core of this compound imparts significant photochemical activity to the molecule. Benzophenones are well-known for their ability to absorb UV radiation, which promotes them to an excited singlet state. This is followed by highly efficient intersystem crossing to a triplet state, which is the primary actor in subsequent photochemical reactions.

Photo-Cleavage Mechanisms of Esters

Esters derived from 2-benzoylbenzoic acid (a close structural analog lacking the 4-hydroxy group) have been investigated as photolabile protecting groups for alcohols and thiols. researchgate.netacs.org The photochemical cleavage process is initiated by the excitation of the benzophenone chromophore.

Upon UV irradiation, the ester undergoes an intramolecular hydrogen abstraction by the excited benzophenone carbonyl group from a suitable hydrogen donor. acs.org In the case of esters of 2-benzoylbenzoic acid, the photolysis in the presence of a hydrogen donor like 2-isopropanol or an electron donor like an amine leads to the release of the free alcohol in high yield. researchgate.netacs.org The fate of the 2-benzoylbenzoate moiety depends on the reaction conditions. researchgate.net

In the presence of a hydrogen donor (e.g., 2-propanol): The photoreduction of the ketone leads to a ketyl radical. This radical can then dimerize, resulting in a benzpinacol-type product, specifically 3,3'-diphenylbiphthalidyl. acs.org

In the presence of an electron donor (e.g., amines): The reaction proceeds via reduction of the ketone followed by lactonization to yield 3-phenylphthalide. acs.org

This photo-cleavage mechanism suggests that esters of this compound could similarly function as photolabile systems, where the cleavage reaction is triggered by UV light.

Photoreduction Pathways and Mechanistic Insights

The photoreduction of the carbonyl group is a hallmark reaction of benzophenones. Upon excitation to the triplet state (³BP*), the molecule can abstract a hydrogen atom from a suitable donor (R-H), typically a solvent like isopropyl alcohol, to form a ketyl radical. acs.orgnih.gov This process is fundamental to its photochemical reactivity.

The primary photoreduction pathway is initiated by the n-π* triplet excited state of the benzophenone moiety abstracting a hydrogen atom. nih.gov This generates two radical species: a benzophenone ketyl radical and a radical derived from the hydrogen donor.

Mechanism:

Excitation: BP + hν → ¹BP* → ³BP*

Hydrogen Abstraction: ³BP* + R-H → BP•-OH + R•

Termination:

2 BP•-OH → Benzpinacol (dimerization)

2 R• → R-R (dimerization)

BP•-OH + R• → Coupling product

Studies on various benzophenone derivatives show that the rate of photoreduction is significantly influenced by the substituents on the aromatic rings. acs.orgacs.org These substituents can alter the energy of the excited state and the stability of the resulting ketyl radical, thereby affecting the kinetics of the hydrogen abstraction step. acs.org For this compound, the hydroxyl and carboxylic acid groups are expected to influence the n-π* character and energy of the triplet state, thus modulating its photoreduction efficiency compared to unsubstituted benzophenone. acs.orgnih.gov

Photosensitization Phenomena and Energy Transfer

Benzophenone and its derivatives are classic triplet photosensitizers. nih.gov Due to a high quantum yield for intersystem crossing (approaching 1) and a relatively high triplet state energy (E(T) ≈ 290 kJ mol⁻¹ for benzophenone), the excited triplet molecule can transfer its energy to another molecule (an acceptor) with a lower triplet energy. nih.gov

Mechanism (Energy Transfer): ³Sensitizer* + ¹Acceptor → ¹Sensitizer + ³Acceptor*

This process, known as Dexter energy transfer, involves a double electron exchange between the sensitizer (B1316253) and the acceptor. aps.org The newly generated excited triplet state of the acceptor can then undergo its own characteristic chemical reactions, such as dimerization, isomerization, or oxidation. nih.gov

4-Benzoylbenzoic acid (4-BBA), a structural isomer, is widely used as a photosensitizer and a model for chromophoric dissolved organic matter in environmental studies. rsc.orgnih.gov Its ability to absorb UV light and initiate photochemical reactions is well-documented. rsc.org Similarly, this compound is expected to be an effective photosensitizer. It can generate reactive oxygen species, such as singlet oxygen (¹O₂), by transferring its triplet energy to ground-state molecular oxygen (³O₂).

Singlet Oxygen Generation: ³BP* + ³O₂ → ¹BP + ¹O₂

The photosensitizing properties of benzophenones have been exploited to study and induce DNA damage, where the sensitizer transfers energy to DNA bases, leading to lesions like pyrimidine (B1678525) dimers. nih.gov The specific substituents on the benzophenone ring can fine-tune its photophysical properties, including its absorption spectrum and triplet state lifetime, thereby influencing its efficacy as a photosensitizer. nih.gov

Coordination Chemistry and Metal Complexation of 2 Hydroxy 4 Benzoylbenzoic Acid Ligands

Ligand Properties of 2-Hydroxy-4-benzoylbenzoic Acid

The behavior of this compound as a ligand is dictated by the interplay of its three key functional groups, which can coordinate to metal centers in various ways.

This compound possesses three distinct oxygen-donor sites: the carboxylate group (-COOH), the phenolic hydroxyl group (-OH), and the ketonic carbonyl group (C=O). This trifecta of potential coordination sites allows for remarkable versatility in its binding modes. The ligand can employ its carboxylate, hydroxyl, and carbonyl oxygen atoms to form complexes through numerous arrangements.

Common chelation modes include:

Monodentate Coordination: The ligand can bind to a metal center through a single oxygen atom, typically from the deprotonated carboxylate group.

Bidentate Chelation: More commonly, the ligand acts as a bidentate chelating agent. This can occur in several ways, for instance, through the two oxygen atoms of the carboxylate group or, more frequently, through the carboxylate oxygen and the adjacent hydroxyl oxygen, forming a stable six-membered ring with the metal ion.

Bridging Coordination: The ligand can also act as a bridging ligand (μ), linking two or more metal centers. This is often achieved through the carboxylate group, where one oxygen coordinates to one metal and the second oxygen coordinates to another. The carbonyl oxygen can also participate in forming these bridged structures.

The interplay of these binding modes, including both chelating (η²) and bridging (μ) arrangements, facilitates the formation of complex multinuclear structures, often resulting in pseudo-octahedral geometries at the metal centers.

Table 1: Potential Coordination Modes of this compound
Coordination ModeBinding Sites InvolvedDescription
MonodentateCarboxylate (-COO⁻)The ligand binds to a single metal ion through one of the carboxylate oxygens.
Bidentate (Chelating)
  • Carboxylate (-COO⁻) and Hydroxyl (-O⁻)
  • Two oxygens of the Carboxylate group
  • The ligand binds to a single metal ion through two donor atoms, forming a stable chelate ring.
    Bridging
  • Carboxylate (-COO⁻)
  • Carboxylate and Carbonyl (C=O)
  • The ligand connects two or more metal centers, facilitating the formation of polynuclear complexes or coordination polymers.

    The coordination behavior of this compound can be systematically modified by introducing substituents onto its aromatic rings. These substituents can alter the electronic properties and steric profile of the ligand, thereby influencing the stability, structure, and reactivity of the resulting metal complexes.

    For example, the presence of an electron-donating group, such as a methoxy (B1213986) (-OCH₃) group in 2-(2-Hydroxy-4-methoxybenzoyl)benzoic acid, increases the electron density on the phenolic oxygen and the aromatic system. osti.gov This enhanced electron density can lead to stronger metal-ligand bonds and potentially affect the acidity of the hydroxyl and carboxyl protons, influencing the pH at which complexation occurs. Conversely, electron-withdrawing groups, like a chloro (-Cl) group, would decrease the basicity of the coordinating oxygen atoms, potentially leading to weaker metal-ligand interactions. documentsdelivered.com Steric hindrance from bulky substituents can also influence the coordination geometry and the ability of the ligand to form polynuclear structures.

    Synthesis and Characterization of Metal Complexes

    The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt or metal alkoxide in an appropriate solvent.

    The reaction of this compound or its derivatives with Group 4 metal alkoxides, [M(OR)₄] where M = Ti, Zr, or Hf, is a known route to form a variety of complex multinuclear structures. Research on the closely related 2-(2-Hydroxy-4-methoxybenzoyl)benzoic acid has demonstrated the formation of derivatives with Group 4 metal alkoxides. osti.gov The synthesis generally proceeds by mixing the ligand and the metal alkoxide in a non-polar organic solvent, followed by heating to promote the reaction and elimination of alcohol. The resulting products are often complex, cage-like structures, reflecting the ligand's ability to bridge multiple metal centers.

    Complexes with divalent transition metals are commonly synthesized by reacting the ligand with a metal salt, such as an acetate (B1210297) or chloride salt, in a solvent like ethanol (B145695) or methanol (B129727). sbmu.ac.irsemanticscholar.org Typically, a hot solution of the ligand is added to a hot solution of the metal salt, often in a 1:1 or 2:1 ligand-to-metal molar ratio. sbmu.ac.ir The resulting complex often precipitates from the solution upon stirring and heating, and can then be isolated by filtration. sbmu.ac.ir

    Characterization of these complexes relies on a suite of analytical techniques:

    Elemental Analysis: Confirms the stoichiometric composition (M:L ratio) of the complex.

    Infrared (IR) Spectroscopy: Provides evidence of coordination. A key indicator is the disappearance or significant shift of the C=O stretching vibration of the carboxylic acid group upon complexation, indicating its involvement in bonding with the metal ion. nih.gov

    UV-Visible Spectroscopy: Gives insight into the coordination geometry around the metal ion, based on the d-d electronic transitions.

    Magnetic Susceptibility Measurements: Helps to determine the geometry and spin state of the metal center, for example, distinguishing between square-planar (diamagnetic) and tetrahedral (paramagnetic) Ni(II) complexes. sbmu.ac.ir

    Table 2: Typical Characterization Data for Transition Metal Chelates
    Metal IonTypical GeometryMagnetic Moment (μB)Key IR Shifts (cm⁻¹)
    Cu(II)Square-planar / Distorted Octahedral~1.7-2.2Shift in ν(C=O) and ν(O-H)
    Ni(II)Square-planar or Tetrahedral0 (sq. planar), ~2.9-3.4 (tetrahedral)Shift in ν(C=O) and ν(O-H)
    Co(II)Tetrahedral or Octahedral~4.3-5.2Shift in ν(C=O) and ν(O-H)
    Mn(II)Octahedral (high spin)~5.9Shift in ν(C=O) and ν(O-H)
    Zn(II)TetrahedralDiamagnetic (0)Shift in ν(C=O) and ν(O-H)

    Structural Elucidation of Coordination Compounds

    Spectroscopic methods provide crucial complementary information:

    IR Spectroscopy: As mentioned, shifts in the vibrational frequencies of the carboxyl, hydroxyl, and carbonyl groups confirm their participation in coordination. The disappearance of the broad O-H stretch from the carboxylic acid is a clear indicator of deprotonation and coordination.

    NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can be used to probe the ligand environment in solution and confirm the structure.

    UV-Visible Spectroscopy: The position and intensity of absorption bands can help assign the coordination geometry of transition metal complexes, complementing the data from magnetic susceptibility measurements. sbmu.ac.ir

    Through the combined application of these synthetic and analytical techniques, a comprehensive understanding of the rich coordination chemistry of this compound is achieved.

    X-ray Crystallography of Metal-Ligand Adducts

    Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional structure of metal-ligand complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. For a ligand like this compound, several coordination modes would be possible, including monodentate, bidentate, and bridging interactions, utilizing the oxygen atoms of the carboxylate, hydroxyl, and benzoyl groups.

    The expected coordination of this compound would likely involve the carboxylate group, and potentially the adjacent hydroxyl group, to form a stable chelate ring with a metal center. The specific geometry (e.g., octahedral, tetrahedral, square planar) would depend on the metal ion, its oxidation state, and the presence of other co-ligands.

    Table 1: Representative Crystallographic Data for a Related Metal Complex: [Ni(bba)2(bapen)]

    Parameter Value researchgate.net
    Crystal System Monoclinic
    Space Group P2(1)/c
    a (Å) 16.275(5)
    b (Å) 9.213(5)
    c (Å) 22.365(5)
    β (°) 100.864(5)
    V (ų) 3292.0(19)
    Z 4

    Note: Data presented is for a complex of 2-benzoylbenzoate, a structurally related ligand.

    Spectroscopic Signatures of Complexation (e.g., NMR, FTIR, UV-Vis)

    Spectroscopic methods are crucial for characterizing metal complexes in various states. Changes in the spectra of the ligand upon coordination to a metal ion provide direct evidence of complex formation and information about the nature of the metal-ligand bond.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    In the ¹H NMR spectrum of this compound, the protons of the hydroxyl and carboxylic acid groups would exhibit characteristic chemical shifts. Upon deprotonation and coordination to a metal center, the signal for the carboxylic acid proton would disappear. The signals for the aromatic protons, particularly those ortho and para to the coordinating groups, would be expected to shift due to the electronic effects of complexation. Similarly, in the ¹³C NMR spectrum, the carbon signals of the carboxylate and the carbon bearing the hydroxyl group would likely experience shifts, providing further evidence of coordination.

    Fourier-Transform Infrared (FTIR) Spectroscopy

    FTIR spectroscopy is particularly informative for ligands containing carbonyl and hydroxyl functional groups. The IR spectrum of the free this compound ligand would show characteristic stretching vibrations for the phenolic O-H, the carboxylic acid O-H, the C=O of the carboxylic acid, and the C=O of the benzoyl group.

    Upon complexation, significant changes are expected:

    The broad O-H stretch of the carboxylic acid dimer in the free ligand would disappear and be replaced by the characteristic asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group.

    The position of the phenolic O-H stretch would shift if the hydroxyl group is involved in coordination.

    The C=O stretch of the benzoyl group might shift to a lower frequency if it coordinates to the metal ion.

    A study on the related compound 6-(3-carboxy, 4-hydroxy benzoyl) pentanoic acid with various transition metals showed a shift in the asymmetric stretching of the coordinated carboxylate group to around 1600 cm⁻¹ from 1670 cm⁻¹ in the free ligand. ias.ac.in The broad band for the phenolic -OH was also observed to be reduced, indicating changes in hydrogen bonding upon complexation. ias.ac.in

    Table 2: Expected IR Spectral Changes for this compound Upon Metal Complexation (based on analogous systems)

    Functional Group Free Ligand (Expected, cm⁻¹) Coordinated Ligand (Expected, cm⁻¹) Change upon Complexation
    Carboxylic Acid C=O ~1700-1670 N/A (disappears) Disappearance of C=O stretch
    Coordinated Carboxylate (νₐₛ) N/A ~1610-1550 Appearance of new band
    Coordinated Carboxylate (νₛ) N/A ~1420-1380 Appearance of new band
    Benzoyl C=O ~1650 Shift to lower frequency Indicates coordination of benzoyl O

    UV-Visible (UV-Vis) Spectroscopy

    The UV-Vis spectrum of this compound is expected to show absorption bands in the UV region arising from π→π* and n→π* electronic transitions within the aromatic rings and carbonyl groups. Upon complexation with a metal ion, these bands may shift in wavelength (either to shorter, hypsochromic, or longer, bathochromic, wavelengths) and change in intensity. The formation of new charge-transfer bands, either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), is also possible, which can provide color to the resulting complexes, especially with transition metals. For example, studies on 4-benzoylbenzoic acid have shown distinct absorption bands that are sensitive to the chemical environment. rsc.org

    Thermodynamic and Kinetic Stability of Metal Complexes

    The stability of a metal complex in solution is a critical aspect of its chemistry. This is described by both thermodynamic and kinetic parameters.

    Thermodynamic Stability

    M + L ⇌ ML ; K₁ = [ML]/[M][L] ML + L ⇌ ML₂ ; K₂ = [ML₂]/[ML][L] ... M + nL ⇌ MLₙ ; βₙ = [MLₙ]/[M][L]ⁿ

    A high value for the formation constant indicates a thermodynamically stable complex. For a ligand like this compound, which can act as a bidentate chelating agent (coordinating through both the carboxylate and hydroxyl groups), the resulting complexes are expected to be more thermodynamically stable than complexes with analogous monodentate ligands. This is due to the chelate effect , where the formation of a five- or six-membered ring upon chelation leads to a favorable increase in entropy. The stability of the complexes would also be influenced by the nature of the metal ion, following trends such as the Irving-Williams series for divalent transition metals (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺).

    Kinetic Stability

    Kinetic stability refers to the rate at which a complex undergoes ligand exchange or decomposition. A complex that reacts slowly is considered kinetically inert, while one that reacts quickly is kinetically labile. The kinetic stability is influenced by factors such as the electronic configuration of the metal ion (e.g., ligand field stabilization energy), the size and charge of the metal ion, and the steric and electronic properties of the ligand.

    Specific thermodynamic and kinetic stability data for metal complexes of this compound are not available in the reviewed literature. However, based on its structure, it is predicted to form stable complexes, particularly with transition metal ions that have a high affinity for oxygen donor ligands.

    Advanced Analytical Characterization Techniques for 2 Hydroxy 4 Benzoylbenzoic Acid Research

    Chromatographic Methodologies for Analysis and Purity Assessment

    Chromatographic techniques are indispensable for separating 2-Hydroxy-4-benzoylbenzoic acid from complex mixtures and for assessing its purity.

    High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound. The method's high resolution and sensitivity allow for accurate determination of the compound's concentration in various matrices. A typical HPLC setup involves a C18 column, which is a reversed-phase column that separates compounds based on their hydrophobicity.

    For the analysis of this compound and related compounds, a mobile phase consisting of a mixture of an aqueous solution (often with a buffer to control pH) and an organic solvent like methanol (B129727) or acetonitrile (B52724) is commonly employed. Detection is frequently carried out using a UV detector, as the aromatic rings and carbonyl groups in the molecule exhibit strong absorbance in the UV region. The specific wavelength for detection is chosen to maximize sensitivity and minimize interference from other components in the sample.

    Table 1: Typical HPLC Parameters for this compound Analysis

    ParameterValue
    Column C18
    Mobile Phase Methanol/Water or Acetonitrile/Water mixtures
    Detection UV Absorbance

    This table is based on common practices for analyzing aromatic carboxylic acids and may be adapted for specific applications.

    While this compound itself is not sufficiently volatile for direct analysis by Gas Chromatography (GC), its volatile derivatives can be analyzed using this technique. Derivatization is a chemical modification process that converts the non-volatile compound into a form that can be readily vaporized and passed through the GC column. A common derivatization method is silylation, where the acidic proton of the carboxylic acid and the phenolic proton are replaced by a trimethylsilyl (B98337) (TMS) group.

    GC analysis of the silylated derivative can provide valuable information about the compound's purity and can be used to separate it from other non-polar components in a mixture. The use of a mass spectrometer as a detector (GC-MS) allows for the identification of the derivative based on its mass spectrum, providing further structural confirmation. nih.govnih.govnih.gov

    Spectroscopic Techniques for Structural and Electronic Insights

    Spectroscopic methods are powerful tools for probing the molecular structure and electronic characteristics of this compound.

    Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the detailed molecular structure of this compound in solution. Both ¹H NMR and ¹³C NMR are routinely used.

    ¹H NMR provides information about the number and types of protons in the molecule and their neighboring environments. The chemical shifts of the aromatic protons can give insights into the substitution pattern of the benzene (B151609) rings.

    ¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbon and the carbons in the aromatic rings are characteristic of the compound's structure.

    Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structure. Furthermore, pH-dependent NMR studies can be employed to investigate the speciation of the compound in solution, for instance, to understand the equilibrium between the protonated and deprotonated forms of the carboxylic acid and phenol (B47542) groups. rsc.orgresearchgate.net

    Table 2: Predicted ¹H NMR Chemical Shifts for a Related Compound, 2-(4-(Diethylamino)-2-hydroxybenzoyl)benzoic acid

    ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
    1H12.65s
    1H8.07dd7.8, 0.9
    1H7.58td7.6, 1.4
    1H7.51td7.8, 1.4
    1H7.34dd7.6, 1.1
    1H6.91d8.9
    1H6.11sd2.5
    1H6.03dd9.2, 2.5
    4H3.37q7.1
    6H1.18t7.1

    Data sourced from a prediction for a structurally similar compound and may not represent the exact values for this compound. ichemical.com

    Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their vibrational modes.

    Infrared Spectroscopy is particularly sensitive to polar bonds. Key vibrational bands for this compound include the O-H stretch of the carboxylic acid and phenol groups, the C=O stretch of the ketone and carboxylic acid, and the C-O stretching and O-H bending vibrations. The broad O-H stretching band of the carboxylic acid is a characteristic feature.

    Raman Spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. It can provide complementary information about the aromatic ring vibrations and the C=O symmetric stretch.

    The analysis of these spectra allows for the confirmation of the presence of the key functional groups and can also provide information about hydrogen bonding interactions. nih.gov

    Table 3: Characteristic Infrared Absorption Frequencies for this compound Functional Groups

    Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
    O-H (Carboxylic Acid) Stretching3300 - 2500 (broad)
    O-H (Phenol) Stretching3600 - 3200
    C=O (Ketone) Stretching1680 - 1630
    C=O (Carboxylic Acid) Stretching1725 - 1700
    C-O Stretching1320 - 1210
    Aromatic C=C Stretching1600 - 1450

    This table presents typical ranges for the indicated functional groups. nih.gov

    Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The presence of conjugated systems, including the aromatic rings and the benzoyl group, results in strong absorption in the UV region. The spectrum typically shows multiple absorption bands corresponding to π → π* and n → π* transitions.

    The position and intensity of these absorption bands are sensitive to the solvent and the pH of the solution. Changes in pH affect the protonation state of the carboxylic acid and phenolic hydroxyl groups, which in turn alters the electronic structure of the molecule and leads to shifts in the absorption maxima (λmax). rsc.orgresearchgate.netrsc.orgconsensus.app This pH-dependence can be used to determine the pKa values of the acidic functional groups. For instance, a study on the related 4-benzoylbenzoic acid showed that as the pH increases, the absorption band at 260 nm redshifts to 264 nm. rsc.org

    Table 4: pH-Dependent UV-Vis Absorption for the Structurally Related 4-Benzoylbenzoic Acid

    SpeciespHBand I (λmax, nm)
    Neutral 1260
    Anionic > 6264

    Data sourced from a study on 4-benzoylbenzoic acid. rsc.org

    Mass Spectrometry (MS) Applications in Derivatization and MALDI Matrix

    Mass spectrometry is a powerful tool for the structural elucidation and sensitive detection of this compound. Its application can be enhanced through derivatization and its use in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

    Derivatization for Enhanced MS Analysis

    Chemical derivatization is a strategy employed to improve the analytical performance of mass spectrometry. For a compound like this compound, which contains both a carboxylic acid and a phenolic hydroxyl group, derivatization can increase its volatility, improve its ionization efficiency, and enhance chromatographic separation.

    While specific derivatization protocols for this compound are not extensively documented in publicly available literature, general methods for derivatizing carboxylic acids and phenols are applicable. For instance, the carboxylic acid group can be esterified, and the hydroxyl group can be silylated. A common approach for compounds with carboxylic acid groups is derivatization with reagents like 4-bromo-N-methylbenzylamine, which facilitates detection in positive electrospray ionization (ESI) tandem mass spectrometry due to the incorporated bromine's distinct isotopic pattern. researchgate.netnih.gov Another reagent, p-bromophenacyl bromide (p-BPB), can be used to derivatize both carboxyl and phenolic hydroxyl groups, enabling element-selective detection. rsc.org

    In a study on 4-hydroxybenzoates, derivatization with Dansyl-Cl was used to enhance the detection of these compounds and their metabolites in human keratinocyte cells. nih.gov This suggests that similar derivatization strategies could be applied to this compound for improved detection and quantification in complex matrices.

    This compound in MALDI-MS

    Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that allows for the analysis of large, non-volatile molecules. The choice of matrix is critical for successful MALDI analysis. While there is no specific mention of this compound being used as a MALDI matrix, a structurally similar compound, 2-(4-hydroxyphenylazo)benzoic acid (HABA), has been identified as a highly effective matrix for the analysis of peptides, proteins, and glycoproteins. nih.gov HABA demonstrates comparable sensitivity to other common matrices for smaller proteins and peptides but shows superior performance for larger proteins and glycoproteins. nih.gov

    Given the structural similarities, including the presence of a benzoic acid moiety and a hydroxyl group, it is plausible that this compound could exhibit properties that make it a suitable candidate for a MALDI matrix, particularly for the analysis of specific classes of compounds. However, empirical studies would be required to validate its effectiveness.

    The following table summarizes the mass spectrometry data for compounds structurally related to this compound, providing insights into potential fragmentation patterns and ionization behavior.

    Compound NameMolecular FormulaPrecursor Ion (m/z)Ionization ModeKey Fragments/Notes
    2-(4-Hydroxybenzoyl)benzoic acidC₁₄H₁₀O₄Not specifiedNot specifiedGC-MS data available in NIST database. nih.gov
    2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acidC₁₈H₁₉NO₄314.1387Positive ESIMS2 data available, showing fragmentation. nih.gov
    4-Hydroxybenzoic acid, 2TMS derivativeC₁₃H₂₂O₃Si₂Not specifiedElectron IonizationMass spectrum available in NIST database. nist.gov

    Thermal Analysis Techniques (e.g., TG-DTG) for Stability Profiling

    Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG), are essential for determining the thermal stability and decomposition profile of this compound. This information is critical for its handling, storage, and application in processes that involve elevated temperatures.

    In a study on the thermal degradation kinetics of benzophenones in plant material, it was found that the degradation followed first-order reaction kinetics. researchgate.net Another study on benzophenone (B1666685) derivatives for photopolymerization applications showed that the temperature of 5% weight loss (Td) for different derivatives ranged from 360 °C to 424 °C, indicating significant thermal stability. nih.gov

    The thermal stability of a patauá-benzophenone dianhydride polymer was also investigated using TG/DTG, providing insights into the decomposition stages of a more complex benzophenone-containing material. researchgate.net

    The expected TG-DTG profile for this compound would likely show initial stability up to a certain temperature, followed by one or more weight loss steps corresponding to the decomposition of the molecule. The DTG curve, representing the rate of weight loss, would indicate the temperatures at which the decomposition is most rapid.

    The following table presents thermal stability data for various benzophenone derivatives, which can be used to estimate the potential thermal behavior of this compound.

    Compound/MaterialTechniqueKey FindingsReference
    Benzophenone Derivatives (for OLEDs)TGAThermal decomposition temperatures (TD) ranged from 218–553 °C. mdpi.com
    Benzophenone Derivatives (Photoinitiators)TGATemperature of 5% weight loss (Td) ranged from 360–424 °C. nih.gov
    Iriflophenone-3-C-glucoside-4-O-glucosideThermal Degradation KineticsShown to be the most thermally stable among the studied benzophenones. researchgate.net
    Patauá-benzophenone dianhydride polymerTG/DTG-DTA, DSCThermal decomposition patterns were analyzed. researchgate.net

    Applications in Materials Science and Organic Synthesis

    Development of Advanced Material Components

    The unique photochemical properties and structural features of 2-Hydroxy-4-benzoylbenzoic acid and its derivatives allow for their integration into advanced materials, enhancing their performance and functionality.

    While not typically used as a primary developer itself, the this compound framework is a crucial building block in the synthesis of components for thermosensitive recording materials, such as thermal paper. Derivatives of this compound are important intermediates for producing thermosensitive dyes, also known as color formers. wikipedia.org For instance, 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoic acid is a key intermediate synthesized from this structural class. wikipedia.orgnih.gov These complex molecules are designed to undergo a color change upon heating, which is the fundamental principle of thermal printing. The synthesis of such specialized dyes relies on versatile and reactive starting materials like this compound to build the final chromogenic system. nih.gov

    This compound belongs to the hydroxybenzophenone class of compounds, which are widely used as ultraviolet (UV) absorbers to protect polymers and other materials from the degrading effects of sunlight. rsc.orgresearchgate.net The protective mechanism involves the absorption of harmful UV radiation and its dissipation as harmless thermal energy, a process facilitated by the hydroxyl group adjacent to the carbonyl group. researchgate.net This intramolecular hydrogen bond enables a rapid, reversible tautomerization in the excited state, preventing the absorbed light energy from initiating polymer degradation.

    The benzophenone (B1666685) structure provides strong absorption in the UV-A (315–400 nm) and UV-B (280–315 nm) regions. The parent compound, 2-benzoylbenzoic acid, exhibits maximum UV absorption at approximately 234 nm and 278 nm. epa.gov The addition of a hydroxyl group, as in this compound, typically shifts the absorption to longer wavelengths, enhancing its effectiveness in protecting materials from solar radiation. These absorbers are incorporated into plastics, coatings, and adhesives to improve their weather resistance and prolong their lifespan. rsc.org

    CompoundClassTypical Max Absorption RegionPrimary Function
    2-HydroxybenzophenonesBenzophenoneUV-A, UV-BUV Absorber
    2-HydroxyphenylbenzotriazolesBenzotriazoleUV-A, UV-BUV Absorber
    2-Benzoylbenzoic acidBenzophenoneUV-BPhotochemical Intermediate

    The benzoylbenzoic acid scaffold is explored for its potential in optoelectronic and photonic applications due to its defined photophysical properties. Detailed studies on the closely related isomer, 4-benzoylbenzoic acid (4BBA), reveal its function as a photosensitizer that can absorb UV light and initiate photochemical processes. acs.org Research shows that the optical properties of 4BBA are sensitive to environmental factors such as pH. acs.org

    At low pH, 4BBA exhibits two distinct absorption bands: an intense band centered at 260 nm and a weaker band at 333 nm. acs.orgacs.org As the pH increases, the compound deprotonates, causing a shift in the main absorption band and the disappearance of the longer wavelength band. acs.org This behavior highlights the potential to tune the optical response of materials incorporating this chemical structure. Such photosensitizers are valuable as models for more complex environmental chromophores and for developing materials that respond to light stimuli. acs.org

    UV-Vis Absorption Data for 4-Benzoylbenzoic Acid (Isomer)
    ConditionAbsorption Band I (λmax)Absorption Band II (λmax)
    Low pH (~1.0-3.0)260 nm333 nm
    High pH (>6.0)264 nmNot Observable

    Utility as Chemical Intermediates and Reagents in Organic Synthesis

    The reactivity of its carboxylic acid and benzophenone groups makes this compound a valuable intermediate and reagent in multi-step organic synthesis.

    This compound serves as a versatile organic building block for constructing more complex molecules. researchgate.net Its structure is particularly useful as an intermediate in the synthesis of valuable chromogenic phthalide (B148349) compounds. nih.gov These phthalides are a major class of color formers used in carbonless copy paper and thermal marking systems. nih.gov The synthesis often involves the reaction of a substituted 2-benzoylbenzoic acid with another aromatic compound to create the final, intricate dye molecule. The accessibility of this building block is therefore crucial for the industrial production of a wide variety of colorants. nih.gov

    The 2-benzoylbenzoic acid framework is recognized as an effective photolabile protecting group (PPG), or "photochemical mask," for alcohols and thiols. researchgate.net A PPG is a group that is attached to a functional group to render it temporarily inert, and which can later be removed with high precision using light. wikipedia.org This technique provides excellent spatial and temporal control over chemical reactions, which is highly valuable in complex syntheses and in biological systems. wikipedia.org

    Esters formed between 2-benzoylbenzoic acid and primary or secondary alcohols can be cleaved with high yield upon photolysis, regenerating the original alcohol. The protection of thiols can be achieved in a similar manner. The removal mechanism is based on the classic photochemistry of the benzophenone group. Upon irradiation, the benzophenone carbonyl is excited and abstracts a hydrogen atom, leading to a series of reactions that culminates in the release of the protected alcohol or thiol. The ability to deprotect a functional group using light, a traceless reagent, is a significant advantage in the synthesis of sensitive and complex target molecules. wikipedia.org

    Environmental Fate and Biotransformation Studies of 2 Hydroxy 4 Benzoylbenzoic Acid

    Environmental Occurrence and Distribution Mechanisms

    The presence and movement of 2-Hydroxy-4-benzoylbenzoic acid in the environment are dictated by the sources and transport of oxybenzone (B1678072).

    Presence in Aquatic and Aerosol Environments

    Oxybenzone (BP-3) is a frequently detected contaminant in various environmental compartments due to its extensive use in sunscreens and other personal care products. rsc.orgmdpi.comnih.govacs.org Its release into aquatic environments occurs directly through recreational activities and indirectly via effluents from wastewater treatment plants (WWTPs), which often exhibit incomplete removal of this compound. rsc.orgresearchgate.netepa.gov Consequently, oxybenzone has been identified in surface waters, seawater, and even treated wastewater. rsc.orgresearchgate.netiaea.orgepa.gov For instance, maximum detected concentrations have been reported at 125 ng/L in ambient freshwater and 577.5 ng/L in seawater. researchgate.netepa.gov

    Recent research also suggests the potential for organic UV filters like oxybenzone to be transferred from seawater to the atmosphere through sea spray aerosols (SSA). acs.orgnih.gov This indicates that the compound and its subsequent degradation products, including potentially this compound, may not be confined to aquatic systems and could be subject to atmospheric transport.

    Migration and Transport Pathways

    The migration of oxybenzone and its derivatives is influenced by their physicochemical properties. Benzophenone-type UV filters are generally lipophilic, meaning they have a tendency to associate with organic matter in water and sediment. mdpi.comnih.gov Despite this, their continuous release into the environment leads to their classification as "pseudo-persistent" pollutants. rsc.org The transport of these compounds is primarily through water systems, with WWTP discharges being a major point source into rivers and lakes. rsc.org Once in the environment, their relatively low water solubility and potential for bioaccumulation in aquatic organisms can facilitate their movement through the food chain. epa.govresearchgate.net The transfer to aerosols represents another significant transport pathway, allowing for wider distribution. acs.orgnih.gov

    Abiotic Degradation Pathways

    The breakdown of this compound in the environment, in the absence of biological activity, is expected to be primarily driven by sunlight.

    Photodegradation Kinetics and Product Identification

    Direct photolysis, the breakdown of a chemical by direct absorption of light, is considered to be a slow degradation pathway for oxybenzone. iaea.orgresearchgate.net However, its photodegradation is significantly enhanced in the presence of dissolved organic matter (DOM) found in natural waters. iaea.orgresearchgate.net This indirect photodegradation is mainly driven by reactions with hydroxyl radicals (•OH). iaea.orgresearchgate.net

    Studies on the photodegradation of oxybenzone have identified several transformation products. In irradiated aerosols, more acutely toxic compounds such as benzophenone (B1666685), benzoic acid, and benzaldehyde (B42025) have been detected. acs.org The degradation of oxybenzone in chlorinated seawater swimming pools has been shown to produce a number of byproducts, with increasing chlorine doses and temperatures enhancing the formation of bromoform (B151600). acs.org While specific kinetic data for this compound is not available, the photodegradation of its precursor, oxybenzone, in aerosols is significantly faster than in bulk solutions. acs.orgnih.gov The half-life of oxybenzone in the upper water column has been estimated to be approximately 2.4 years, highlighting its persistence in aquatic environments. researchgate.net

    Photodegradation of Oxybenzone (BP-3)

    ParameterFindingReference
    Direct PhotolysisSlow and unimportant for degradation. iaea.orgresearchgate.net
    Indirect PhotolysisEnhanced by dissolved organic matter (DOM) and reaction with hydroxyl radicals (•OH). iaea.orgresearchgate.net
    Aerosol PhotodegradationSignificantly faster than in bulk solutions (t1/2 < 10 min). acs.orgnih.gov
    Aquatic Half-life (estimated)~2.4 years in the upper water column. researchgate.net
    Identified Degradation ProductsBenzophenone, benzoic acid, benzaldehyde, bromoform (in chlorinated seawater). acs.orgacs.org

    Hydrolytic Stability under Environmental Conditions

    Biotic Degradation and Microbial Transformation

    The breakdown of this compound by microorganisms is a crucial aspect of its environmental persistence. Insights can be drawn from studies on its parent compound, oxybenzone.

    Research has shown that oxybenzone can be biodegraded by microorganisms under both oxic (oxygen-present) and anoxic (oxygen-absent) conditions. nih.gov Interestingly, anaerobic (anoxic) biodegradation appears to be a more favorable pathway for its attenuation. nih.gov The biodegradation half-life of oxybenzone varies depending on the redox conditions, with shorter half-lives observed under anoxic conditions compared to oxic conditions. nih.gov

    The biotransformation of oxybenzone can lead to the formation of other compounds. One of the identified biodegradation products is 2,4-dihydroxybenzophenone (B1670367), formed through the demethylation of the methoxy (B1213986) group of oxybenzone. nih.gov It is plausible that further microbial transformation of these initial products could lead to the formation of this compound, although direct evidence for this pathway is lacking. The fungus Trametes versicolor has been shown to effectively metabolize oxybenzone and its metabolites. nih.gov

    Biodegradation of Oxybenzone (BP-3)

    ConditionHalf-life (days)Key Transformation ProductReference
    Oxic10.72,4-dihydroxybenzophenone nih.gov
    Nitrate-reducing (Anoxic)8.72,4-dihydroxybenzophenone nih.gov
    Fe(III)-reducing (Anoxic)5.12,4-dihydroxybenzophenone nih.gov
    Sulfate-reducing (Anoxic)4.32,4-dihydroxybenzophenone nih.gov

    Microbial Biodegradation Pathways of Benzoylbenzoic Acid Derivatives

    The microbial breakdown of benzoylbenzoic acid derivatives, a class of compounds containing both a benzoic acid and a benzoyl group, is a critical area of environmental science. While specific studies on the biodegradation of this compound are not extensively documented in publicly available research, the metabolic fates of structurally similar compounds, such as 2-benzoylbenzoic acid and other benzoic acid derivatives, have been investigated, offering insights into potential degradation pathways.

    Microbial degradation of aromatic compounds typically proceeds through one of two major strategies, depending on the availability of oxygen.

    Aerobic Degradation: In the presence of oxygen, microorganisms often employ oxygenases to hydroxylate the aromatic ring, preparing it for cleavage. For benzoic acid, a common pathway involves the formation of catechol, which is then subject to ring fission by dioxygenases. Another aerobic strategy, known as the "box" pathway, initiates with the activation of the benzoic acid to its coenzyme A (CoA) thioester, benzoyl-CoA. This is followed by epoxidation and hydrolytic cleavage of the aromatic ring.

    Anaerobic Degradation: Under anaerobic conditions, the degradation of benzoic acid is initiated by its activation to benzoyl-CoA. The benzoyl-CoA then undergoes reduction of the aromatic ring, followed by a modified β-oxidation pathway to break down the cyclic structure. For instance, in a denitrifying Pseudomonas species, 2-aminobenzoic acid is first converted to 2-aminobenzoyl-CoA, which is then reductively deaminated to benzoyl-CoA. nih.gov This benzoyl-CoA is further reduced to metabolites like cyclohex-1-enecarboxyl-CoA. nih.gov

    Given the structure of this compound, it is plausible that its biodegradation would involve initial transformations of the substituent groups (hydroxyl and benzoyl) followed by the degradation of the core benzoic acid structure through pathways analogous to those described above. The presence of the hydroxyl group may influence the initial enzymatic attacks, potentially serving as a site for hydroxylation or other modifications. The benzoyl group, a ketone, could be a target for reductase enzymes.

    Identification of Microbial Metabolites and Enzyme Systems

    The identification of metabolites and the characterization of the enzymes involved are crucial for elucidating biodegradation pathways. While specific data for this compound is limited, studies on related compounds provide a framework for the types of metabolites and enzyme systems that could be involved.

    In the biotransformation of other benzophenone compounds, such as benzophenone-2, metabolites are often the result of conjugation reactions. In vitro studies using zebrafish and human cell models have shown that benzophenone-2 can be metabolized into various gluco- and sulfo-conjugated metabolites. nih.gov This suggests that a potential metabolic fate for this compound in some organisms could involve conjugation of the hydroxyl group.

    For the core benzoic acid structure, a key initial step in many degradation pathways is the formation of a CoA thioester. nih.gov This reaction is catalyzed by a class of enzymes known as CoA ligases. For example, benzoate-CoA ligase (BadA) catalyzes the formation of benzoyl-CoA from benzoate (B1203000). nih.gov Following this activation, a variety of enzymes can act on the benzoyl-CoA intermediate. In anaerobic pathways, benzoyl-CoA reductase is a key enzyme that initiates the dearomatization of the benzene (B151609) ring. nih.gov

    In the context of 2-benzoylbenzoic acid, research has pointed to its potential as an inhibitor of bacterial RNA polymerase-sigma factor interaction, suggesting that it can enter bacterial cells and interact with intracellular components. nih.gov While this study focused on antimicrobial activity rather than degradation, it underscores the bioavailability of this type of compound to microorganisms.

    The table below lists potential metabolites and the enzyme systems that could be involved in the biodegradation of benzoylbenzoic acid derivatives, based on studies of related compounds.

    Potential Metabolite/IntermediatePotential Enzyme SystemBasis of Postulation
    Benzoyl-CoABenzoate-CoA ligaseActivation step in the degradation of benzoic acid and its derivatives. nih.gov
    Cyclohex-1-enecarboxyl-CoABenzoyl-CoA reductaseProduct of anaerobic benzoyl-CoA reduction. nih.gov
    CatecholDioxygenasesCommon intermediate in the aerobic degradation of benzoic acid.
    Conjugated metabolites (e.g., glucuronides, sulfates)Glucuronosyltransferases, SulfotransferasesObserved in the metabolism of related benzophenones. nih.gov

    Environmental Remediation Potential

    The microbial degradation of aromatic compounds is a cornerstone of environmental remediation strategies for contaminated sites. The potential for microorganisms to break down complex organic molecules into simpler, less harmful substances offers a promising and environmentally friendly approach to pollution control.

    The remediation of soils and water contaminated with aromatic compounds, including those structurally related to this compound, often relies on the metabolic activities of indigenous or introduced microorganisms. For instance, the remediation of soils contaminated with polycyclic aromatic hydrocarbons (PAHs), which share the common feature of aromatic rings, has been successfully achieved through microbial degradation, sometimes coupled with other treatments like moderate chemical oxidation to enhance bioavailability. nih.gov

    The effectiveness of bioremediation can be influenced by various environmental factors, including pH, temperature, and the presence of other nutrients. In some cases, the addition of specific microbial strains known for their degradative capabilities can augment the remediation process. For example, certain strains of Pseudomonas and Cupriavidus have been identified for their ability to degrade chlorinated aromatic compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), breaking it down into intermediates that can enter the tricarboxylic acid cycle. nih.gov

    Mechanistic Insights into Biological Activities of 2 Hydroxy 4 Benzoylbenzoic Acid and Its Derivatives

    Antimicrobial Activity Studies

    Derivatives of 2-Hydroxy-4-benzoylbenzoic acid, which belongs to the broader class of hydroxybenzoic acids, have demonstrated notable antimicrobial properties, particularly against pathogenic bacteria such as Staphylococcus aureus. Research has identified several derivatives that effectively inhibit bacterial growth and viability. For instance, β-resorcylic acid (2,4-dihydroxybenzoic acid) has been identified as a potent antimicrobial agent against both Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov Studies have shown that a combination of 5.0 mM β-resorcylic acid with 0.20 mM capric acid can lead to a complete reduction (>7.3 log reduction) of these bacteria within five minutes. nih.gov In contrast, treatment with either compound individually resulted in minimal bactericidal effects. nih.gov

    Other related compounds also exhibit significant activity. 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), a derivative isolated from Hemidesmus indicus, showed a minimum inhibitory concentration (MIC) of 1024 µg/ml against S. aureus. nih.gov Furthermore, synthetic modifications to the benzoyl benzoic acid scaffold have yielded derivatives with improved antimicrobial potency. nih.gov One such representative compound demonstrated excellent activity against Staphylococcus epidermidis, with a minimum inhibitory concentration of 0.5 μg/mL, which is comparable to the antibiotic vancomycin. nih.gov Another derivative, 1-O-(4-hydroxybenzoyl)-glycerol, has also been shown to possess antimicrobial activity against S. aureus. researchgate.net The antimicrobial efficacy of hydroxybenzoic acid derivatives can be influenced by the number and position of substituent groups on the benzene (B151609) ring. mdpi.com

    Antimicrobial Activity of this compound Derivatives Against Staphylococcus spp.

    CompoundBacterial Strain(s)Key FindingReference
    β-resorcylic acid (2,4-dihydroxybenzoic acid)S. aureus, MRSAComplete bacterial reduction (>7.3 log) in 5 mins when combined with capric acid. nih.gov
    2-hydroxy-4-methoxybenzaldehyde (HMB)S. aureusExhibited a Minimum Inhibitory Concentration (MIC) of 1024 µg/ml. nih.gov
    Synthetic benzoyl benzoic acid derivativeS. epidermidisShowed a Minimum Inhibitory Concentration (MIC) of 0.5 μg/mL. nih.gov
    1-O-(4-hydroxybenzoyl)-glycerolS. aureusDemonstrated antimicrobial activity, particularly effective at lower concentrations compared to some commercial parabens. researchgate.net

    The primary mechanism by which many antimicrobial benzoic acid derivatives exert their effect is through the disruption of the bacterial cell membrane. nih.govnih.gov This action compromises the integrity of the membrane, which is crucial for bacterial survival, leading to cell death. frontiersin.org Flow cytometry analyses have provided insights into these synergistic mechanisms. For example, the combined action of β-resorcylic acid and capric acid involves initial membrane disruption by capric acid, which facilitates the entry of the antimicrobial benzoic acid derivative into the cell. nih.gov This influx subsequently causes a cytoplasmic ion imbalance, culminating in cell death. nih.gov

    Studies involving 2-hydroxy-4-methoxybenzaldehyde (HMB) further support the cell membrane as a primary target. nih.gov Treatment with HMB was observed to increase the release of intracellular proteins and nucleic acids from MRSA cells. nih.gov Further analyses using scanning electron microscopy and fluorescence dyes confirmed that HMB damages the cell membrane, hindering the growth of S. aureus. nih.gov This disruption of the membrane's structural and functional integrity is a common mode of action for various membrane-targeting antimicrobials. frontiersin.orgnih.gov

    In addition to their bactericidal effects on planktonic cells, derivatives of this compound have demonstrated significant efficacy in combating bacterial biofilms. Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. The compound 2-hydroxy-4-methoxybenzaldehyde (HMB) was found to be effective in eradicating mature biofilms. nih.gov Research showed that HMB could dislodge nearly 80% of pre-formed biofilms of methicillin-resistant S. aureus (MRSA) at tested concentrations. nih.gov

    Other benzoic acid derivatives have also been shown to limit biofilm formation. nih.govnih.gov Phenolic acids with methoxyl substitutes, in particular, have been noted to reduce biofilm formation by E. coli to a greater extent than their hydroxyl counterparts. nih.gov This antibiofilm activity is a crucial attribute, as targeting biofilms is a key strategy in overcoming chronic and persistent bacterial infections. nih.gov

    Anti-inflammatory and Antioxidant Mechanisms

    Derivatives of hydroxybenzoic acid are recognized for their significant antioxidant properties, which are primarily attributed to their capacity to neutralize free radicals and mitigate oxidative stress. mdpi.comnih.gov This free-radical scavenging ability protects cells from damage to essential components like lipids, proteins, and DNA. mdpi.comnih.gov The antioxidant potential of these compounds is structurally dependent, with the number and position of hydroxyl groups on the benzene ring being determinant factors. semanticscholar.org Specifically, derivatives with hydroxyl groups in the ortho and para positions relative to the carboxylate group tend to show superior antioxidant properties against superoxide (B77818) radicals. semanticscholar.org

    In vitro studies have consistently demonstrated this activity. For example, a newly synthesized asymmetric diimine Schiff base derivative, 2-(4-(2-hydroxybenzylideneamino)benzylideneamino)benzoic acid, showed effective antioxidant activity in DPPH radical scavenging, ferrous ion chelation, and total antioxidant activity assays. icontechjournal.com In an in vivo non-human model, 2-hydroxy-4-methoxy benzoic acid (HMBA) demonstrated hepatoprotective effects in rats with carbon tetrachloride-induced liver toxicity. nih.gov The administration of HMBA led to a reduction in hepatic lipid peroxidation and a restoration of total glutathione, indicating a potent antioxidant effect within a living system. nih.gov

    Antioxidant Activity of this compound and Related Derivatives

    Compound/DerivativeModelMethod/AssayKey FindingReference
    Hydroxybenzoic acid derivativesIn vitroSuperoxide radical scavengingActivity depends on the position of hydroxyl groups; ortho and para positions are favorable. semanticscholar.org
    2-(4-(2-hydroxybenzylideneamino)benzylideneamino)benzoic acidIn vitroDPPH scavenging, Ferrous ion chelation, Phosphomolybdenum assayDemonstrated effective antioxidant capacity across multiple assays. icontechjournal.com
    2-hydroxy-4-methoxy benzoic acid (HMBA)In vivo (Rat model)Measurement of hepatic lipid peroxidation and glutathioneReduced oxidative stress and restored antioxidant levels in CCl4-induced liver damage. nih.gov
    4-Hydroxybenzoic acid-General reviewNeutralizes free radicals, reducing oxidative stress and protecting cells from damage. mdpi.comnih.gov

    Beyond direct antioxidant effects, hydroxybenzoic acid derivatives actively modulate key biochemical pathways involved in inflammation. mdpi.comnih.gov 4-Hydroxybenzoic acid (4-HB), for instance, has been shown to exert anti-inflammatory effects by directly inhibiting the NLRP3 inflammasome, a key component in the inflammatory response. mdpi.com It achieves this by decreasing the production of reactive oxygen species (ROS), which are known activators of the NLRP3 inflammasome. mdpi.com At a transcriptional level, 4-HB reduces the expression of crucial inflammatory genes, including those for Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6). mdpi.com It also regulates the Myd88 signaling pathway. mdpi.com Furthermore, some derivatives are known to influence other metabolic and signaling pathways, such as PI3K/Akt, MAPK3, and STAT3. mdpi.com

    In vivo studies corroborate these findings. In a rat model of chemically-induced liver injury, 2-hydroxy-4-methoxy benzoic acid (HMBA) treatment led to a significant restoration of inflammatory cytokine levels, including TNF-α, IL-1β, IL-10, and IL-6. nih.gov This modulation of cytokines demonstrates a direct intervention in the inflammatory cascade. nih.gov Similarly, gentisic acid, another benzoic acid derivative, effectively suppressed inflammatory responses stimulated by lipopolysaccharides by controlling the production of nitric oxide and pro-inflammatory cytokines. nih.gov These findings highlight the potential of these compounds to manage conditions associated with chronic inflammation by targeting multiple points within inflammatory signaling networks. mdpi.comnih.gov

    Enzyme Inhibition Studies

    Interaction with Specific Enzyme Targets (e.g., Thymidylate Synthase)

    This compound, also known as 2-(4'-hydroxybenzoyl)-benzoic acid, has been investigated as part of research into novel enzyme inhibitors. One of the primary enzyme targets for this class of compounds is Thymidylate Synthase (TS). TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. researchgate.netnih.gov By inhibiting TS, the supply of thymidine (B127349) for DNA replication is cut off, leading to DNA damage and cell death, which makes TS a significant target for anticancer drugs. researchgate.netnih.gov

    In a study exploring derivatives of phenolphthalein (B1677637) as potential TS inhibitors, 2-(4'-hydroxybenzoyl)-benzoic acid was included as a reference compound for structure-activity relationship (SAR) studies. researchgate.net This investigation aimed to understand how different structural modifications influence the ability to inhibit this key enzyme. researchgate.net

    Beyond Thymidylate Synthase, the broader structural class of benzoyl benzoic acid derivatives has been shown to possess inhibitory activity against other enzyme systems. Research has identified certain benzoyl benzoic acid derivatives as inhibitors of the interaction between bacterial RNA polymerase (RNAP) and the sigma (σ) factor. nih.gov This interaction is essential for the initiation of transcription in bacteria. By inhibiting the formation of the RNAP-σ holoenzyme, these compounds can block bacterial transcription and growth, demonstrating their potential as antimicrobial agents. nih.gov A representative compound from this class showed significant activity against Staphylococcus epidermidis. nih.gov

    Structure-Activity Relationships for Enzyme Binding

    The relationship between the chemical structure of this compound and its ability to bind to and inhibit enzymes is a subject of detailed scientific study. Structure-activity relationship (SAR) studies help to identify the key molecular features responsible for a compound's biological activity.

    For the benzoyl-benzoic acid scaffold, several structural features are considered critical for potent interaction with biological targets. nih.gov These generally include:

    A phenyl core to facilitate hydrophobic interactions with amino acid residues within the binding pocket of a protein. nih.gov

    Hydrophilic substituents on the phenyl rings, such as hydroxyl (-OH) and carboxyl (-COOH) groups, which can form hydrogen bonds or ionic interactions with polar amino acid residues. nih.gov

    In studies of benzoic acid derivatives as inhibitors of the enzyme α-amylase, the position of the hydroxyl group was found to be critical. The presence of a hydroxyl group at the 2-position (ortho to the carboxylic acid) was shown to have a strong positive effect on inhibitory activity. nih.gov This enhancement is partly attributed to the formation of an intramolecular hydrogen bond, which can increase the molecule's stability and hydrophobicity, potentially improving its ability to enter a hydrophobic binding pocket. The 2-hydroxy group can also provide an additional hydrogen bonding opportunity with the enzyme itself. nih.gov

    In the context of Thymidylate Synthase inhibition, SAR studies involving derivatives of 2-(4'-hydroxybenzoyl)-benzoic acid and related phthalein compounds have provided insights into the binding requirements. researchgate.net For instance, the bioisosteric substitution of a hydroxyl group with a thiol group was explored to understand its effect on inhibitory activity. researchgate.net The relative positioning of substituents on the aromatic rings, influenced by the synthesis method, also plays a crucial role in determining the compound's interaction with the enzyme's active site. researchgate.net

    The table below summarizes key structural features of this compound and their generally inferred roles in enzyme binding based on studies of related benzoic acid derivatives.

    Structural FeaturePositionLikely Contribution to Enzyme Binding
    Carboxylic Acid Group C1Forms critical ionic bonds and hydrogen bonds with residues in the enzyme's active site. nih.gov
    Hydroxyl Group C2Enhances inhibitory activity through potential intramolecular hydrogen bonding and direct hydrogen bonding with the enzyme. nih.gov
    Benzoyl Group C4Provides a rigid, planar aromatic core that facilitates hydrophobic (π-π stacking) interactions within the binding pocket. nih.gov
    Second Phenyl Ring Part of BenzoylContributes to overall hydrophobicity and can engage in further hydrophobic interactions. nih.gov

    Ligand-Receptor Interactions (non-clinical)

    While much of the research on this compound and its analogs focuses on enzyme inhibition, there is also evidence of their interaction with non-enzymatic receptors. Specifically, the broader class of 2-benzoylbenzoic acid derivatives has been investigated for its interaction with the human sweet taste receptor.

    The sweet taste receptor is a G-protein coupled receptor (GPCR) composed of two subunits, T1R2 and T1R3. GPCRs are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways. frontiersin.org The interaction of a ligand (in this case, a sweetener molecule) with the receptor initiates a conformational change that triggers a cascade of intracellular events, ultimately leading to the perception of a sweet taste.

    For the 2-benzoylbenzoic acid class of compounds, specific molecular features, known as glucophores, are believed to be responsible for binding to the sweet taste receptor. These features are thought to interact with specific binding sites on the receptor, designated as the B, E1, and E2 sites in the Tinti-Nofre model of sweet taste. While specific studies detailing the interaction of this compound with the sweet taste receptor are not extensively documented in the available literature, the known activity of its parent class suggests a potential for such ligand-receptor interactions.

    Future Research Directions and Emerging Paradigms for 2 Hydroxy 4 Benzoylbenzoic Acid

    Advanced Rational Design of Novel Derivatives with Tailored Properties

    The future of 2-Hydroxy-4-benzoylbenzoic acid research lies in the advanced rational design of novel derivatives with precisely tailored properties. By leveraging computational modeling and a deep understanding of structure-activity relationships (SAR), scientists can modify the core structure to enhance desired characteristics while mitigating potential drawbacks.

    Key strategies in the rational design of this compound derivatives include:

    Modification of the Benzophenone (B1666685) Core: Introducing various substituents onto the phenyl rings can significantly alter the electronic and steric properties of the molecule. For instance, the addition of electron-donating or electron-withdrawing groups can fine-tune the UV absorption spectrum, enhancing its efficacy as a UV filter or tailoring its photochemical reactivity for specific applications.

    Functionalization of the Carboxylic Acid Group: The carboxylic acid moiety offers a prime site for modification, allowing for the attachment of various functional groups. This can be exploited to improve solubility, facilitate covalent bonding to polymers or surfaces, or introduce new functionalities such as fluorescence or biological activity.

    Exploration of Bioisosteric Replacements: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to derivatives with improved pharmacokinetic or toxicological profiles.

    The table below outlines potential modifications and their projected impact on the properties of this compound derivatives.

    Modification SiteSubstituent/Functional GroupPotential Impact on Properties
    Benzophenone CoreElectron-donating groups (e.g., -OCH3, -NH2)Red-shift in UV absorption, increased electron density
    Benzophenone CoreElectron-withdrawing groups (e.g., -NO2, -CN)Blue-shift in UV absorption, altered photochemical reactivity
    Carboxylic AcidEsterification with long-chain alcoholsIncreased lipophilicity, improved compatibility with organic matrices
    Carboxylic AcidAmidation with functional aminesIntroduction of new chemical handles, potential for biological activity

    Integration into Multi-component Systems and Hybrid Materials

    A significant area of future research involves the integration of this compound and its derivatives into multi-component systems and hybrid materials. This approach aims to combine the unique properties of the benzophenone moiety with those of other materials to create advanced functional composites.

    Polymer-Based Systems:

    The covalent incorporation of this compound into polymer chains is a promising strategy to create materials with inherent UV protection. This can be achieved by utilizing the carboxylic acid group for polymerization reactions, leading to polyesters or polyamides containing the benzophenone unit as a repeating monomer. Such materials would exhibit long-lasting UV-shielding properties, as the active component is chemically bound and cannot leach out over time.

    Nanoparticle Formulations:

    Encapsulating this compound within nanoparticles, such as lipid or polymeric nanocarriers, offers several advantages. longchangchemical.comacs.org These formulations can enhance the photostability of the compound, control its release, and improve its compatibility with various media. longchangchemical.comacs.org For instance, loading into solid lipid nanoparticles (SLN) or nanostructured lipid carriers (NLC) has been explored to reduce its percutaneous absorption while maintaining its sun protection factor (SPF). longchangchemical.com

    Metal-Organic Frameworks (MOFs):

    The carboxylic acid functionality of this compound makes it a suitable ligand for the construction of metal-organic frameworks (MOFs). rsc.orggoogle.comgoogle.com These highly porous materials could be designed to have specific optical or catalytic properties, with the benzophenone unit playing a key role in light absorption or as a photoactive center.

    The following table summarizes the potential applications of this compound in various hybrid material systems.

    Hybrid Material SystemMethod of IntegrationPotential Applications
    PolymersCovalent bonding as a monomerUV-resistant coatings, textiles, and plastics
    NanoparticlesEncapsulation in lipid or polymeric carriersAdvanced sunscreens with reduced skin penetration, controlled release systems
    Metal-Organic FrameworksAs an organic linkerPhotocatalysis, chemical sensing, light-harvesting materials

    Exploration of Sustainable Synthesis Routes and Biocatalysis

    The development of environmentally friendly and sustainable methods for the synthesis of this compound is a critical future research direction. This involves exploring greener reaction conditions, alternative feedstocks, and the use of biocatalysts.

    Green Chemistry Approaches:

    Traditional synthetic routes often involve harsh reagents and solvents. Future research will focus on developing greener alternatives, such as:

    Solvent-free or melt-state reactions: A patented method describes the synthesis of a similar compound, 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid, in a molten state, which significantly reduces the use of organic solvents. rsc.org

    Use of ionic liquids as catalysts: Ionic liquids have been investigated as recyclable catalysts for the synthesis of related benzoylbenzoic acids, offering a more environmentally benign alternative to traditional Lewis acids. sigmaaldrich.com

    Photocatalytic synthesis: Harnessing light to drive chemical reactions is a promising green approach. Research into the photocatalytic synthesis of related hydroxy acid derivatives from alkenes could pave the way for similar routes to this compound. acs.org

    Biocatalysis and Enzymatic Synthesis:

    The use of enzymes to catalyze the synthesis of this compound and its derivatives offers the potential for high selectivity and mild reaction conditions. Future research in this area could include:

    Whole-cell biocatalysis: Engineered microorganisms could be developed to produce this compound from renewable feedstocks. For example, engineered E. coli has been used for the biotransformation of benzoate (B1203000) to 2,4,6-Trihydroxybenzophenone. researchgate.net

    Enzymatic acylation and esterification: Lipases and other hydrolases could be employed for the selective acylation or esterification of the hydroxyl and carboxylic acid groups, respectively, to produce a variety of derivatives.

    Directed evolution of enzymes: Modern protein engineering techniques can be used to tailor the activity and stability of enzymes for specific synthetic transformations.

    Deeper Mechanistic Understanding of Complex Interactions in Biological and Environmental Systems

    A more profound understanding of the complex interactions of this compound in biological and environmental systems is paramount for assessing its safety and environmental impact. This requires detailed mechanistic studies of its photochemical behavior, degradation pathways, and interactions with biomolecules.

    Photochemical Transformations:

    Upon absorption of UV radiation, this compound can undergo various photochemical reactions. Future research will focus on elucidating the exact mechanisms of these transformations, including the identification of transient species and final photoproducts. Studies on the photodegradation of the closely related benzophenone-3 have shown that it can be transformed by hydroxyl radicals and triplet-excited dissolved organic matter in natural waters. cymitquimica.com

    Environmental Fate and Biodegradation:

    Understanding the environmental fate of this compound is crucial. Research in this area will investigate its persistence, mobility, and biodegradation in different environmental compartments such as soil and water. The biotransformation of benzophenone-3 to other benzophenone derivatives has been observed in soil aquifer treatment systems, highlighting the importance of studying its metabolic pathways in microorganisms. nih.gov

    Interactions with Biomolecules:

    The potential for this compound and its metabolites to interact with biological macromolecules such as proteins and DNA is an area of active investigation. Future studies will employ advanced analytical techniques and computational modeling to characterize these interactions at the molecular level. For instance, benzophenone derivatives have been shown to generate reactive oxygen species (ROS) which can lead to cellular damage. scienceopen.com

    The following table outlines key research questions and the methodologies that can be employed to address them.

    Research QuestionMethodologies
    What are the primary photochemical degradation pathways?Laser flash photolysis, mass spectrometry, computational modeling
    What is the rate and extent of biodegradation in different environments?Microcosm studies, microbial consortia analysis, metabolic pathway elucidation
    How does it interact with key biological targets?In vitro binding assays, spectroscopic techniques (e.g., fluorescence, circular dichroism), molecular docking

    Expansion into Emerging Areas of Chemical Research

    Beyond its traditional applications, this compound is poised to make significant contributions to several emerging areas of chemical research. Its unique combination of a photoactive benzophenone core and a versatile carboxylic acid handle makes it an attractive building block for novel functional materials and molecules.

    Organic Electronics:

    Benzophenone derivatives are being explored for their potential in organic light-emitting diodes (OLEDs) due to their ability to facilitate intersystem crossing. rsc.org The this compound scaffold could be incorporated into host materials or emitters for OLEDs, potentially leading to devices with improved efficiency and stability. rsc.org

    Chemical Sensors:

    The benzophenone moiety can act as a fluorophore or a quencher, making its derivatives suitable for the development of chemical sensors. For example, a Schiff base chemosensor based on benzophenone has been developed for the fluorescent sensing of Al3+ ions. chemrxiv.org The carboxylic acid group of this compound could be used to anchor the sensor molecule to a surface or to tune its selectivity.

    Supramolecular Chemistry:

    The ability of this compound to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component in supramolecular chemistry. cymitquimica.comacs.orgresearchgate.net It can be used to construct self-assembling systems, such as gels and liquid crystals, with photoresponsive properties. acs.orgresearchgate.net Benzophenone-functionalized dipeptides have been shown to form supramolecular gels that can act as templates for spatially controlled polymerization. acs.orgresearchgate.net

    Photoinitiators in Polymer Chemistry:

    Benzophenone and its derivatives are well-known photoinitiators for free radical polymerization. researchgate.netchemrxiv.org this compound could be utilized as a photoinitiator, with the added advantage of being able to be incorporated into the polymer backbone through its carboxylic acid group, leading to self-initiating and self-crosslinkable polymer systems.

    Q & A

    Basic Research Questions

    Q. What are the common synthetic routes for preparing 2-Hydroxy-4-benzoylbenzoic acid in laboratory settings?

    • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation of salicylic acid derivatives. For example, substituting the hydroxyl group at position 2 with a benzoyl group at position 4 can be achieved using benzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions . Alternative routes include coupling reactions with benzothiazolyl-azo intermediates, as demonstrated in substituted benzoic acid derivatives, where spectral data (UV-Vis, FTIR) confirm structural integrity .

    Q. Which spectroscopic techniques are most effective for characterizing this compound?

    • Methodological Answer : Key techniques include:

    • NMR Spectroscopy : ¹H and ¹³C NMR to identify proton environments and confirm substitution patterns. For example, hydroxyl and carbonyl protons show distinct deshielding in DMSO-d₆ .
    • Mass Spectrometry : High-resolution MS (e.g., NIST reference data) to verify molecular weight and fragmentation patterns .
    • UV-Vis Spectroscopy : To study electronic transitions, particularly π→π* and n→π* bands in the 250–350 nm range, which are critical for analyzing conjugation effects .

    Q. How should researchers handle the compound’s stability during storage and experimental use?

    • Methodological Answer : Store at 2–30°C in airtight, light-resistant containers to prevent photodegradation. Purity can be monitored via HPLC (C18 column, acetonitrile/water mobile phase) . For hygroscopic batches, Karl Fischer titration ensures moisture content <0.1% .

    Advanced Research Questions

    Q. How can researchers address discrepancies in NMR data interpretation for this compound derivatives?

    • Methodological Answer : Contradictions in chemical shifts (e.g., para-substituted benzoyl groups) may arise from solvent polarity or hydrogen bonding. Use deuterated solvents with varying polarities (CDCl₃ vs. DMSO-d₆) to assess solvent effects. Cross-validate with computational NMR prediction tools (e.g., ACD/Labs) and compare to NIST reference spectra .

    Q. What computational methods validate the stability and reactivity of this compound under varying pH and temperature?

    • Methodological Answer :

    • Molecular Dynamics (MD) Simulations : Predict conformational stability in aqueous vs. organic solvents.
    • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the hydroxyl and carbonyl groups to assess susceptibility to hydrolysis or oxidation .
    • pKa Prediction : Tools like MarvinSketch estimate ionization states, critical for designing pH-dependent reaction pathways .

    Q. How does the substitution pattern on the benzoyl group influence the compound’s reactivity in cross-coupling reactions?

    • Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -Br) at the benzoyl meta/para positions enhance electrophilicity, facilitating Suzuki-Miyaura coupling. For example, brominated derivatives (e.g., 2-(4-bromobenzoyl)benzoic acid) act as precursors for fluorene synthesis . Kinetic studies (e.g., UV-Vis monitoring at 300 nm) quantify reaction rates under Pd catalysis .

    Q. What strategies resolve low yields in the enzymatic synthesis of this compound derivatives?

    • Methodological Answer : Optimize enzyme-substrate compatibility using engineered hydrolases or lipases (e.g., Candida antarctica Lipase B). Key parameters:

    • Solvent System : Use tert-butanol to enhance enzyme stability.
    • Temperature : 40–50°C to balance reaction rate and enzyme denaturation.
    • Substrate Ratio : 1:1.2 (acid:benzoyl donor) minimizes side-product formation .

    Data Analysis and Contradiction Resolution

    Q. How should researchers interpret conflicting mass spectrometry data for structurally similar derivatives?

    • Methodological Answer : Compare isotopic patterns and fragmentation pathways with NIST database entries . For example, a peak at m/z 241 may correspond to [M-H]⁻ or a fragment; high-resolution MS (HRMS) resolves ambiguities by matching exact mass (<5 ppm error) .

    Q. What experimental designs mitigate interference from by-products in UV-Vis assays?

    • Methodological Answer : Implement gradient elution HPLC to separate the target compound from impurities. Use diode-array detection (DAD) to confirm spectral purity at λ_max (e.g., 320 nm for benzoyl derivatives) .

    Tables for Key Data

    Property Method Typical Value Reference
    Melting PointDifferential Scanning Calorimetry (DSC)180–185°C
    LogP (Partition Coefficient)Reverse-Phase HPLC2.8 ± 0.2
    pKaPotentiometric Titration3.1 (carboxyl), 9.8 (phenol)

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.